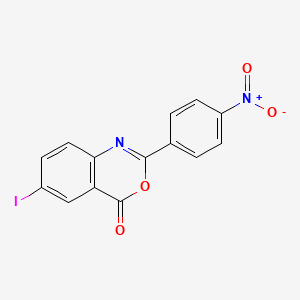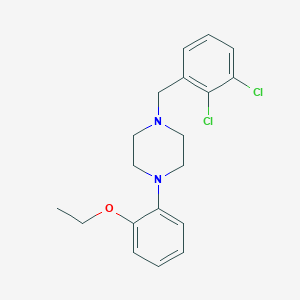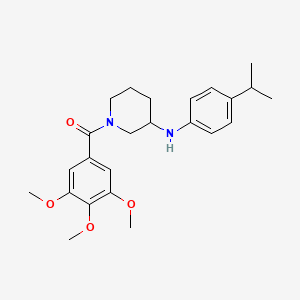
N-(2-methoxy-5-methylphenyl)-2-(2-thienyl)-4-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxy-5-methylphenyl)-2-(2-thienyl)-4-quinolinecarboxamide, also known as MTQA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MTQA belongs to the family of quinolinecarboxamide derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
Mécanisme D'action
The exact mechanism of action of N-(2-methoxy-5-methylphenyl)-2-(2-thienyl)-4-quinolinecarboxamide is not fully understood, but it is believed to work by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS), which play a key role in the pathogenesis of various diseases, including cancer and neurodegenerative disorders. This compound has also been shown to possess antimicrobial properties, making it a potential candidate for the treatment of bacterial and fungal infections.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-methoxy-5-methylphenyl)-2-(2-thienyl)-4-quinolinecarboxamide is its relatively low toxicity, making it a safer alternative to other anti-inflammatory drugs. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on N-(2-methoxy-5-methylphenyl)-2-(2-thienyl)-4-quinolinecarboxamide. One potential area of exploration is its potential as a therapeutic agent for the treatment of various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential as an antimicrobial agent for the treatment of bacterial and fungal infections. Further studies are also needed to fully elucidate the mechanism of action of this compound and to identify any potential side effects or toxicity concerns.
Méthodes De Synthèse
The synthesis of N-(2-methoxy-5-methylphenyl)-2-(2-thienyl)-4-quinolinecarboxamide involves the condensation of 2-amino-5-methylphenol with 2-thiophenecarboxaldehyde, followed by cyclization with 2-chloroquinoline-4-carboxylic acid. The resulting compound is then subjected to methylation to yield this compound.
Applications De Recherche Scientifique
N-(2-methoxy-5-methylphenyl)-2-(2-thienyl)-4-quinolinecarboxamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to possess anti-inflammatory properties, which make it a promising candidate for the treatment of various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
Propriétés
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-thiophen-2-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2S/c1-14-9-10-20(26-2)18(12-14)24-22(25)16-13-19(21-8-5-11-27-21)23-17-7-4-3-6-15(16)17/h3-13H,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVMOWPQBGMEQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00362337 |
Source


|
| Record name | ZINC01217719 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00362337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6107-39-7 |
Source


|
| Record name | ZINC01217719 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00362337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(4-biphenylyl)-1H-pyrazol-4-yl]-N-(imidazo[1,2-a]pyridin-3-ylmethyl)methanamine](/img/structure/B6097213.png)
![5-(4-chlorophenyl)-N-[4-(2-furoylamino)phenyl]-2-furamide](/img/structure/B6097225.png)
![2-{[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B6097228.png)
![2-{4-[(8-fluoro-2-quinolinyl)methyl]-1-isopropyl-2-piperazinyl}ethanol](/img/structure/B6097234.png)

![N-[2-(1,3-benzodioxol-5-yl)-6-bromo-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]-4-chlorobenzamide](/img/structure/B6097242.png)


![7-[2-(1-cyclohexen-1-yl)ethyl]-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6097267.png)
![N-({1-[3-(cyclopentyloxy)benzyl]-3-piperidinyl}methyl)nicotinamide](/img/structure/B6097275.png)
![2,3-dimethyl-1-[(4-methyl-1-piperidinyl)acetyl]-1H-indole hydrochloride](/img/structure/B6097292.png)
![3-(4-chlorophenyl)-5-(2-furyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6097311.png)
